molecular formula C12H13NO4 B3053485 (S)-Benzyl 2-(2-oxooxazolidin-4-YL)acetate CAS No. 540496-34-2

(S)-Benzyl 2-(2-oxooxazolidin-4-YL)acetate

Cat. No. B3053485
CAS RN: 540496-34-2
M. Wt: 235.24 g/mol
InChI Key: VFXVGUKENCPCBN-JTQLQIEISA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of rivaroxaban, an anti-coagulant agent, involves the condensation of 4- (4-aminophenyl)-3-morpholinone with alternate synthon in dimethylsulfoxide (DMSO) as a solvent and triethylamine as a base .


Chemical Reactions Analysis

The reactions of similar compounds have been studied. For example, the reaction of (S)- (4-nitrophenyl) [ (4S)-2-oxo-1,3-oxazolidin-4-yl]methyl methanesulfonate with alkali metal halides and lithium hydroxide has been reported .

Scientific Research Applications

Antimicrobial Properties

(S)-Benzyl 2-(2-oxooxazolidin-4-yl)acetate has been studied for its antimicrobial properties. Research has shown that certain compounds derived from it demonstrate activity against Staphylococcus aureus, a common bacterial pathogen (Frolov et al., 2017).

Role in Organic Synthesis

This compound has also been utilized in the field of organic synthesis. For example, it is involved in the synthesis of nonpolymeric, acetate-bridged compounds, which are of interest due to their novel molecular structures (O. and Steel, 1998).

Aldose Reductase Inhibition

Another significant application is in the synthesis of aldose reductase inhibitors. These inhibitors have potential therapeutic applications in the management of diabetic complications. Compounds derived from (S)-Benzyl 2-(2-oxooxazolidin-4-yl)acetate have shown potent inhibitory activity on aldose reductase, an enzyme implicated in diabetic complications (Saeed et al., 2014).

Anticancer Research

This compound has also been used in the synthesis of molecules with potential anticancer properties. Certain derivatives have shown activity against various cancer cell lines, making them subjects of interest in cancer research (Havrylyuk et al., 2010).

Synthesis of Fluorescent Compounds

The compound has been involved in the synthesis of new fluorescent compounds, which could have applications in chemical sensing, particularly for metal ions like cobalt (Li Rui-j, 2013).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, specific safety and hazard information for “(S)-Benzyl 2-(2-oxooxazolidin-4-YL)acetate” is not specified in the available resources .

properties

IUPAC Name

benzyl 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-11(6-10-8-17-12(15)13-10)16-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXVGUKENCPCBN-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)CC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(=O)O1)CC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50459847
Record name benzyl [(4S)-2-oxo-1,3-oxazolidin-4-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

540496-34-2
Record name benzyl [(4S)-2-oxo-1,3-oxazolidin-4-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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